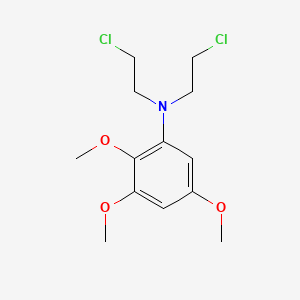
n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to the aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline typically involves the reaction of 2,3,5-trimethoxyaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl groups onto the nitrogen atom of the aniline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions: n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its alkylating properties make it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline is studied for its potential cytotoxic effects. It is used in cell culture studies to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound’s alkylating properties are explored for potential use in chemotherapy. It is studied for its ability to crosslink DNA, leading to cell death in rapidly dividing cancer cells.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.
作用机制
The mechanism of action of n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on the DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells. The compound primarily targets guanine bases in the DNA, forming interstrand and intrastrand crosslinks.
相似化合物的比较
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclohexylamine: A compound with a cyclohexyl group instead of the aromatic ring.
n,n-Bis(2-chloroethyl)phosphorodiamidic acid: A phosphoramide mustard with similar DNA crosslinking properties.
Uniqueness: n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline is unique due to the presence of three methoxy groups on the aromatic ring. These groups can influence the compound’s reactivity and solubility, making it distinct from other nitrogen mustards. The methoxy groups can also affect the compound’s pharmacokinetics and pharmacodynamics, potentially leading to different biological effects.
属性
CAS 编号 |
27077-08-3 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-2,3,5-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(16(6-4-14)7-5-15)13(19-3)12(9-10)18-2/h8-9H,4-7H2,1-3H3 |
InChI 键 |
DFKUKCXAKVWVCY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)OC)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


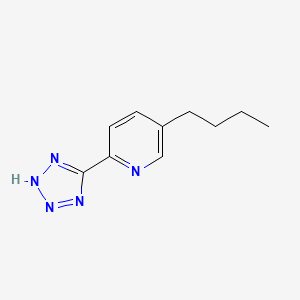
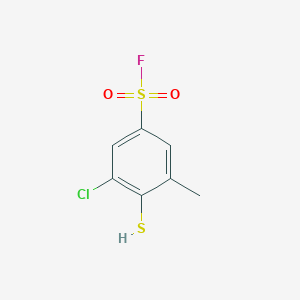
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
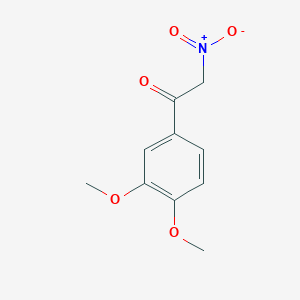
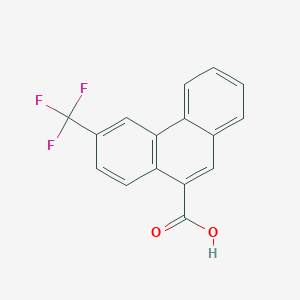
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
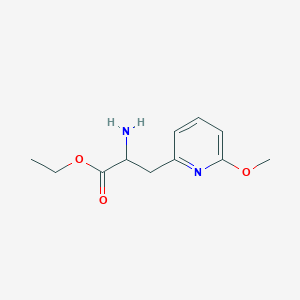

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
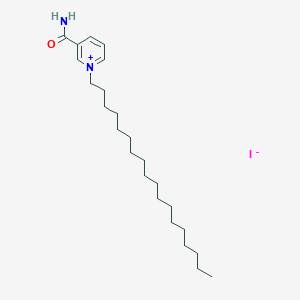
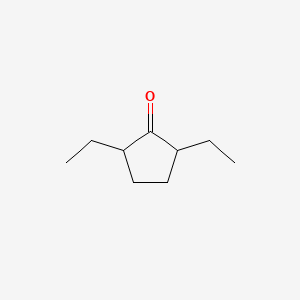
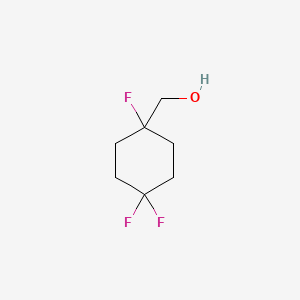

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
